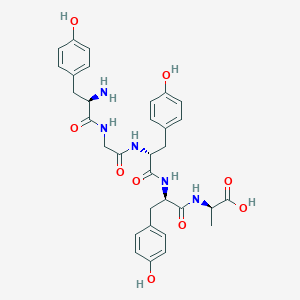

D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine

Description

Properties

CAS No. |

644997-26-2 |

|---|---|

Molecular Formula |

C32H37N5O9 |

Molecular Weight |

635.7 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C32H37N5O9/c1-18(32(45)46)35-30(43)27(16-21-6-12-24(40)13-7-21)37-31(44)26(15-20-4-10-23(39)11-5-20)36-28(41)17-34-29(42)25(33)14-19-2-8-22(38)9-3-19/h2-13,18,25-27,38-40H,14-17,33H2,1H3,(H,34,42)(H,35,43)(H,36,41)(H,37,44)(H,45,46)/t18-,25-,26-,27-/m1/s1 |

InChI Key |

SZUMRMJSQDTHNC-KZLKLZAKSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, D-alanine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, D-tyrosine, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for glycine and the remaining D-tyrosine residues.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are often used to streamline the process and ensure consistency.

Chemical Reactions Analysis

Hydrolysis and Degradation

The peptide undergoes peptide bond cleavage via enzymatic or chemical hydrolysis. Key factors include:

-

Enzymatic hydrolysis : Proteases (e.g., aminopeptidases, carboxypeptidases) may preferentially cleave bonds adjacent to D-amino acids due to altered stereochemistry .

-

Chemical hydrolysis : Acidic or basic conditions may break bonds, though D-amino acids could stabilize certain regions .

-

Kinetics : Similar dipeptides (e.g., glycyl-L-tyrosine) are rapidly hydrolyzed in vivo, suggesting analogous behavior for this pentapeptide .

Enzymatic Interactions

The peptide’s D-tyrosine residues interact with enzymes involved in amino acid metabolism and protein synthesis:

-

Tyrosyl-tRNA synthetase : Reacts with D-tyrosine at ~25-fold slower rates than L-tyrosine, limiting its incorporation into proteins .

-

D-aminoacyl-tRNA deacylase (DTD) : Cleaves D-aminoacyl-tRNAs, preventing accumulation of D-amino acids in protein synthesis .

-

Myeloperoxidase : Oxidizes tyrosyl residues to tyrosyl radicals, potentially leading to dityrosine cross-linking under oxidative conditions .

Oxidative Reactions

The peptide’s tyrosine residues are prone to oxidation, forming reactive intermediates:

-

Tyrosyl radical formation : Myeloperoxidase or horseradish peroxidase oxidizes tyrosine to tyrosyl radicals, which can cross-link via dityrosine formation .

-

Hydroperoxide formation : Superoxide addition to tyrosyl radicals generates para-hydroperoxides, which are reduced to para-alcohols .

-

Bicyclic indolic derivatives : In peptides with N-terminal tyrosines, oxidative stress produces indolic para-hydroperoxides .

Stability and Metabolic Fate

The peptide’s stability and metabolism depend on its structure and cellular environment:

Scientific Research Applications

Chemistry: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine is used as a model compound to study peptide synthesis and modification techniques.

Biology: In biological research, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design.

Medicine: Potential applications in medicine include the development of peptide-based therapeutics and diagnostic agents. The unique sequence of this compound may offer advantages in terms of stability and bioavailability.

Industry: In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials, for various applications.

Mechanism of Action

The mechanism of action of D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. The D-tyrosine residues may play a role in binding interactions, while the glycine and D-alanine residues contribute to the overall structure and stability of the peptide.

Comparison with Similar Compounds

Research Implications and Gaps

- Enzymatic Stability: The all-D configuration in the target peptide likely enhances resistance to proteases, similar to D-alanyl derivatives in bacterial cell walls .

- Structural Insights: Tyrosine-rich sequences may promote π-π stacking or hydrogen bonding, affecting aggregation behavior compared to arginine/histidine-containing peptides .

- Safety Data: Unlike 3-(1-Naphthyl)-D-alanine, the target peptide’s toxicity profile remains uncharacterized, warranting further study .

Biological Activity

D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine is a complex peptide that incorporates D-amino acids, which have been shown to exhibit various biological activities. This article explores the biological activity of this compound, focusing on its effects in microbial systems, potential therapeutic applications, and mechanisms of action.

Overview of D-Amino Acids

D-amino acids are non-canonical amino acids that play crucial roles in various biological processes, including protein synthesis and signaling pathways. Unlike their L-counterparts, D-amino acids can influence microbial behavior, particularly in biofilm formation and antibiotic resistance. The incorporation of D-amino acids into peptides can alter their stability and activity, making them of interest in pharmaceutical research.

1. Inhibition of Biofilm Formation

Research has demonstrated that this compound exhibits significant inhibitory effects on biofilm formation in various bacterial species. For instance:

- Pseudomonas aeruginosa : Studies indicate that D-tyrosine (a component of the compound) inhibits biofilm formation at low concentrations (5 nM) while affecting exopolysaccharide production differently at varying concentrations. At higher concentrations (200 μM), it reduces extracellular protein levels but increases polysaccharide production at lower doses .

- Bacillus subtilis : The same compound has been shown to increase exopolysaccharide production at lower concentrations while decreasing it at higher levels, suggesting a concentration-dependent mechanism that may vary between species .

2. Antimicrobial Properties

This compound has exhibited antimicrobial properties against several pathogens. The precise mechanisms involve disruption of cell wall integrity and inhibition of critical metabolic pathways:

- Mechanism of Action : The incorporation of D-amino acids into the bacterial cell wall can hinder the proper assembly of peptidoglycan structures, leading to increased susceptibility to antibiotics .

3. Potential Therapeutic Applications

The unique properties of this compound make it a candidate for therapeutic applications:

- Antibiotic Resistance : By modifying existing antibiotics with D-amino acid sequences, researchers aim to develop new therapies that can overcome resistance mechanisms in bacteria .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical and laboratory settings:

- Study on Biofilm Inhibition : A systematic evaluation by Rumbo et al. (2016) tested various D-amino acids, including those in this compound, demonstrating their effectiveness against biofilm-producing pathogens .

Data Tables

| Property | Effect/Observation |

|---|---|

| Biofilm Inhibition | Significant reduction in biofilm formation |

| Exopolysaccharide Production | Variable effects based on concentration |

| Antimicrobial Activity | Enhanced susceptibility to antibiotics |

Q & A

Q. What are the optimal synthetic methodologies for producing D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine with high chiral purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is preferred for sequential assembly of D-amino acids. Use Fmoc/t-Bu protection strategies to avoid racemization. Coupling agents like HBTU/HOBt enhance efficiency for sterically hindered residues (e.g., D-tyrosine). Post-synthesis, reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% TFA) resolves impurities. Chiral purity is validated via circular dichroism (CD) spectroscopy and chiral HPLC (e.g., Chirobiotic T column) .

Q. How can researchers confirm the structural integrity of this tetrapeptide?

- Methodological Answer : Combine mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation (theoretical ~700 Da range) with nuclear magnetic resonance (NMR) for sequence validation. For D-amino acids, 2D-NMR (e.g., COSY, NOESY) distinguishes stereochemistry by analyzing coupling constants and spatial correlations. Compare results to reference spectra of analogous D-peptides (e.g., Biphalin derivatives) .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

- Methodological Answer : Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4; acetate, pH 5.0) with sonication. Stability is assessed via accelerated degradation studies (40°C, 75% RH) over 4 weeks, monitored by HPLC. For aggregation-prone D-peptides, dynamic light scattering (DLS) detects particle formation .

Advanced Research Questions

Q. How do conflicting reports on this peptide’s enzymatic stability in physiological environments align with its design?

- Methodological Answer : Contradictions arise from assay conditions (e.g., protease concentrations, temperature). Address discrepancies by replicating experiments under standardized protocols:

- In vitro : Incubate with trypsin/chymotrypsin (1:100 ratio) at 37°C, sampling at 0, 1, 3, 6, 24h for LC-MS analysis.

- In silico : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model protease-binding pockets and steric hindrance from D-residues. Compare degradation rates to L-enantiomer controls .

Q. What experimental designs resolve contradictory data on this peptide’s membrane permeability?

- Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers to assess passive vs. active transport. For D-peptides, fluorescent tagging (e.g., FITC) enables confocal microscopy to visualize intracellular uptake. Cross-validate with computational tools like SwissADME to predict logP and efflux ratios. Discrepancies may stem from lipid composition variability in membrane models .

Q. How can researchers validate hypothesized interactions between this peptide and opioid receptors?

- Methodological Answer : Employ competitive binding assays (radioligand: [³H]-DAMGO for μ-opioid receptors) with HEK293 cells expressing recombinant receptors. Use Scatchard analysis for affinity (Kd) determination. For functional activity, measure cAMP inhibition via ELISA. Compare to known D-peptide ligands (e.g., Biphalin) to contextualize efficacy .

Key Considerations for Research Design

- Stereochemical Integrity : D-amino acids resist endogenous proteases but require rigorous chiral validation .

- Contradiction Resolution : Standardize buffers, protease sources, and analytical methods across labs .

- Translational Relevance : Prioritize assays mimicking in vivo conditions (e.g., serum stability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.